molecular formula C18H14BrClN2O2 B297459 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B297459
M. Wt: 405.7 g/mol
InChI Key: YGNGMYCMYJNGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide, also known as BRD 7389, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 is not fully understood. However, it is believed to act by inhibiting the activity of certain proteins that are involved in cellular processes such as cell growth and inflammation.
Biochemical and Physiological Effects:
This compound 7389 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, as well as to inhibit the activity of a protein that is involved in inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 in lab experiments is that it has been shown to have a number of potential therapeutic applications, which may make it a useful tool for studying disease processes. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389. For example, future studies could focus on elucidating the exact mechanism of action of the compound, as well as on identifying additional potential therapeutic applications. Additionally, future studies could investigate the safety and efficacy of the compound in animal models, which could help to inform future clinical trials.

Synthesis Methods

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 can be synthesized using a multi-step process involving the reaction of 5-bromo-1H-indole-3-carbaldehyde with 3-chloro-2-methylaniline, followed by the addition of acetic anhydride and acetic acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide 7389 has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that this compound 7389 was able to inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Another study found that this compound 7389 was able to inhibit the activity of a protein that is involved in inflammation, suggesting that it may have anti-inflammatory properties.

Properties

Molecular Formula

C18H14BrClN2O2

Molecular Weight

405.7 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H14BrClN2O2/c1-11-15(20)3-2-4-16(11)21-18(24)9-22-8-12(10-23)14-7-13(19)5-6-17(14)22/h2-8,10H,9H2,1H3,(H,21,24)

InChI Key

YGNGMYCMYJNGBG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

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